molecular formula C6H7K5O21S5 B1168076 POLY(GLU, ALA) SODIUM SALT CAS No. 119039-86-0

POLY(GLU, ALA) SODIUM SALT

Cat. No.: B1168076
CAS No.: 119039-86-0
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Description

Poly(Glu, Ala) Sodium Salt is a synthetic random copolymer of L-glutamic acid and L-alanine, provided as a sodium salt. This polypeptide is a valuable model system in biophysical and biochemical research for studying the kinetics and mechanisms of protein aggregation. Research indicates that this copolymer, under specific conditions of elevated temperature and low pH, can form ordered aggregates with extensive beta-sheet structure. One key study has utilized a Glu:Ala (6:4) ratio copolymer to investigate the factors influencing amyloid-like fibril formation, making it a relevant tool for understanding diseases associated with protein misfolding . The progression of aggregation can be monitored using techniques such as Thioflavin T (ThT) fluorescence, which binds to beta-sheet structures . While the initial random-coil structure of Poly(Glu, Ala) may be identical to its homopolymer counterpart, poly-L-glutamic acid, the final morphology of its aggregates differs, often resulting in fibrillar structures typical of amyloids . The aggregation kinetics are highly dependent on environmental factors such as peptide concentration, ionic strength, and how close the pH is to the polypeptide's isoelectric point, with aggregation rates increasing near the pI . This product is intended for research applications only.

Properties

CAS No.

119039-86-0

Molecular Formula

C6H7K5O21S5

Origin of Product

United States

Synthetic Strategies and Controlled Polymerization of Poly Glu, Ala Sodium Salt

Monomer Preparation and Purification Techniques for Glutamic Acid and Alanine (B10760859) Precursors

The primary route to producing high-molecular-weight polypeptides like POLY(GLU, ALA) is through the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). researchgate.net Therefore, the initial and critical step is the synthesis and purification of the respective NCA monomers of glutamic acid and alanine.

The most common method for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct phosgenation of the unprotected amino acid. nih.gov This approach is favored for its good yield and for avoiding racemization. nih.gov Phosgene or its safer alternatives, such as diphosgene or triphosgene, are reacted with the amino acid. wikipedia.orgtandfonline.compmcisochem.fr During this process, it is crucial to manage the formation of hydrochloric acid (HCl), a byproduct that can initiate unwanted side reactions and polymerization of the NCA monomer. tandfonline.compmcisochem.fr To mitigate this, HCl scavengers like α-pinene can be employed. researchgate.net

The purity of the NCA monomers is paramount for achieving controlled polymerization. nih.gov Impurities, including unreacted amino acids, their hydrochloride salts, and N-chloroformyl amino acids, can act as initiators or chain terminators, leading to polymers with broad molecular weight distributions and unpredictable compositions. tandfonline.com Purification is typically achieved through repeated recrystallization from appropriate solvents like ethyl acetate (B1210297) and n-heptane. researchgate.net For large-scale preparations, a simple filtration step through diatomaceous earth (celite) has been shown to be effective in removing impurities. tandfonline.com

Given the high reactivity and moisture sensitivity of NCAs, all synthesis and purification steps must be conducted under strictly anhydrous conditions and often under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization. wikipedia.orgresearchgate.netgoogle.com The use of vacuum-dried amino acids with very low moisture content (<0.01%) and dry solvents is essential. google.com

Key considerations for monomer preparation and purification:

Reaction Control: Careful control of reaction temperature is necessary, although some syntheses can proceed at ambient temperature driven by the exotherm of the reaction. tandfonline.com

Impurity Removal: Thorough removal of HCl and other phosgenation byproducts is critical. tandfonline.compmcisochem.fr

Moisture Exclusion: Strict anhydrous conditions are mandatory throughout the synthesis and purification process. google.com

Monomer Characterization: The purity of the final NCA monomers should be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Advanced Polymerization Methodologies for Co-poly(amino acids)

The polymerization of glutamic acid and alanine NCAs can be achieved through several advanced methodologies, each offering distinct advantages in controlling the final polymer's properties.

ROP of NCAs is the most prevalent method for synthesizing high-molecular-weight polypeptides. researchgate.net The polymerization proceeds via two primary mechanisms: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). nih.govfrontiersin.org In the NAM, a nucleophilic initiator, typically a primary amine, attacks the C5 carbonyl of the NCA ring, leading to a stepwise chain growth. nih.gov The AMM involves the deprotonation of the NCA by a strong base, creating a highly reactive anionic monomer that propagates the polymerization. nih.gov For achieving well-defined polypeptides with controlled molecular weights and low dispersity, the NAM is generally preferred. researchgate.net

The choice of initiator is a critical factor that significantly influences the polymerization kinetics and the characteristics of the resulting polymer.

Primary Amines: These are the most commonly used initiators for NCA ROP, allowing for good control over the degree of polymerization based on the monomer-to-initiator ratio, provided the growing polymer chains remain soluble. researchgate.netnih.gov However, primary amine-initiated polymerizations can be slow. nih.govnih.gov

Metal-Based Initiators: Transition metal complexes, such as those of cobalt and iron, have been developed as effective initiators for the controlled polymerization of NCAs. acs.orgillinois.edu These systems can provide living polymerization characteristics, leading to polymers with predictable molecular weights and narrow molecular weight distributions. illinois.edu

Amine/Organocatalyst Systems: To accelerate the slow kinetics of primary amine initiation while maintaining control, co-initiators or catalysts can be employed. For instance, a combination of a primary amine and a tertiary amine can significantly reduce reaction times. mpg.de Trifunctional organocatalysts have also been shown to enable fast and controlled NCA polymerization. nih.govacs.org

Amino Acid Salts: A novel approach utilizes amino acid salts as bifunctional initiators. The carboxylate group initiates the ring-opening, and the system undergoes accelerated chain propagation, allowing for fast and controlled polymerization even in the presence of water. chemrxiv.org

Lithium Hexamethyldisilazide (LiHMDS): This initiator allows for very fast polymerization (complete within minutes) and is less sensitive to moisture, enabling the reaction to be performed in an open vessel. nih.gov

The selection of the initiator system allows for the tailoring of the polymerization kinetics and the final polymer architecture.

The solvent plays a crucial role in NCA polymerization, affecting monomer and polymer solubility, polymerization kinetics, and the secondary structure of the growing polypeptide chain.

Solvent Polarity: Polar solvents like N,N-dimethylformamide (DMF) are often used to ensure the solubility of both the monomers and the resulting polymer. researchgate.net However, side reactions with solvents like DMF can lead to chain termination. researchgate.net Less polar solvents such as dichloromethane (B109758) (DCM) and 1,4-dioxane (B91453) are also commonly employed. researchgate.net

Control of Molecular Weight and Dispersity: The molecular weight of the resulting polymer is primarily controlled by the monomer-to-initiator ([M]/[I]) ratio. nih.govnih.gov A linear relationship between molecular weight and this ratio is indicative of a controlled or living polymerization. Dispersity (Đ), a measure of the breadth of the molecular weight distribution, is ideally close to 1.0 for a well-controlled polymerization. nih.govethz.chumn.edu

Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C) can significantly reduce side reactions, leading to better control over the polymerization and the synthesis of well-defined, amino-terminated polymers that can be used for subsequent block copolymerization. researchgate.net

CO2 Removal: The removal of carbon dioxide (CO2), a byproduct of the polymerization, can influence the reaction kinetics. nih.gov

The interplay of initiator, solvent, and reaction conditions is critical for achieving POLY(GLU, ALA) SODIUM SALT with the desired molecular weight and a narrow dispersity.

Interactive Data Table: Influence of Initiator and Solvent on NCA Polymerization

Initiator SystemSolventKey Characteristics
BenzylamineDichloromethane (CH2Cl2)Monomodal frequency distribution for soluble polymers. researchgate.net
BenzylamineDimethylformamide (DMF)High conversions and degrees of polymerization. researchgate.net
n-HexylamineN,N-dimethylformamide (DMF)Reduced side reactions at 0°C, producing well-defined amino-terminated polymers. researchgate.net
Primary Amine / Tertiary AmineNot SpecifiedReduced reaction times without compromising control. mpg.de
Lithium Hexamethyldisilazide (LiHMDS)Not SpecifiedVery fast polymerization, less sensitive to moisture. nih.gov

Enzymatic polymerization offers a green and highly specific alternative to chemical synthesis methods for producing polypeptides.

The enzyme RimK, from Escherichia coli, has been identified to catalyze the synthesis of poly-α-glutamic acid from unprotected L-glutamic acid in an ATP-dependent manner. nih.govnih.gov This enzyme exhibits high substrate specificity for glutamic acid. nih.gov However, it has been shown that RimK can also incorporate other amino acids, including alanine, to a lesser extent, resulting in the formation of heteropeptides. nih.gov This suggests the potential for a one-pot chemoenzymatic synthesis of this compound, although the random incorporation of alanine would likely result in a statistical copolymer. The length of the synthesized poly-α-glutamic acid can be influenced by the pH of the reaction medium. nih.govnih.gov

Other enzymatic approaches, such as using papain, have been employed for the synthesis of poly(L-alanine). acs.org While the direct enzymatic copolymerization of glutamic acid and alanine to form a high molecular weight copolymer has not been extensively detailed, the existing research on enzymes like RimK opens avenues for developing biocatalytic routes to this compound. nih.govmdpi.com

For applications requiring a precisely defined sequence of glutamic acid and alanine residues, Solid-Phase Peptide Synthesis (SPPS) is the method of choice. chempep.comluxembourg-bio.comscispace.com SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). chempep.comresearchgate.net

The process involves repeated cycles of:

Deprotection: Removal of the temporary N-terminal protecting group (commonly Fmoc or Boc) from the growing peptide chain. chempep.comscispace.com

Activation and Coupling: Activation of the carboxyl group of the next amino acid to be added and its subsequent coupling to the deprotected N-terminus of the peptide chain. scispace.com

Washing: Thorough washing of the resin to remove excess reagents and byproducts. luxembourg-bio.com

This iterative process allows for the synthesis of peptides with a precisely controlled sequence. researchgate.net Once the desired sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed. lsu.edu While SPPS is highly effective for producing peptides with defined sequences, it is generally more suitable for shorter peptides (typically up to ~70-100 amino acids) and can be more time-consuming and expensive for producing large quantities of high-molecular-weight polymers compared to ROP of NCAs. chempep.comluxembourg-bio.com

N-Carboxyanhydride (NCA) Ring-Opening Polymerization (ROP)

Post-Polymerization Modification and Derivatization Techniques

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polypeptides like this compound. This approach involves first creating the basic copolymer backbone and then introducing specific chemical functionalities onto the side chains of the amino acid residues. This method is often more straightforward than polymerizing monomers that already contain the desired functional groups, as it avoids potential interference with the polymerization process itself. nih.gov

The glutamic acid residues within the POLY(GLU, ALA) copolymer offer versatile sites for chemical modification due to their carboxylic acid side chains. These groups can be targeted for various reactions to introduce new functionalities and tailor the polymer's properties for specific applications. nih.gov

One common strategy is esterification, where the carboxylic acid is converted to an ester. For instance, reacting the polymer with benzyl (B1604629) alcohol can introduce aromatic functionality, which has been shown to influence cell-material interactions. nih.gov Similarly, ethyl and propyl groups can be added to modulate the polymer's hydrophobicity. nih.gov

Another significant modification involves amidation, where the carboxylic acid is reacted with an amine-containing molecule. This creates a stable amide bond and is a widely used method for attaching bioactive molecules. For example, "click chemistry," a set of highly efficient and specific reactions, can be employed to attach molecules with azide (B81097) or alkyne groups, enabling precise control over the final structure. rsc.org

Table 1: Examples of Side-Chain Functionalization on Glutamic Acid Residues

Modification Type Reagent/Method Introduced Functionality Potential Application
Esterification Benzyl Alcohol Aromatic Benzyl Group Tissue Engineering, Cell Scaffolds nih.gov
Amidation Amine-containing molecules Varies (e.g., peptides, drugs) Drug Delivery, Biomaterials mdpi.com
"Click" Chemistry Azide or Alkyne-functionalized molecules Varies (highly specific) Tailored Biomaterials rsc.org

These modifications leverage the reactivity of the glutamic acid side chain without altering the fundamental poly(amino acid) backbone provided by both the glutamic acid and alanine units.

A key application of post-polymerization modification is the conjugation of bioactive molecules, such as carbohydrates, to the polymer backbone. Glucosamine (B1671600) (GlcN), an amino sugar, can be incorporated into the this compound structure by forming an amide bond with the carboxylic acid side chains of the glutamic acid residues. nih.gov

This reaction is typically facilitated by a coupling reagent in an aqueous solution. nih.gov One effective reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.gov The process involves dissolving the polymer in water and adding the glucosamine hydrochloride and DMTMM. The reaction is stirred at room temperature, and the pH is maintained around 8. nih.gov This method is advantageous because it can be performed in water without the need to protect the hydroxyl groups on the glucosamine molecule. nih.gov

Detailed analysis using NMR spectroscopy has confirmed the successful attachment of glucosamine to the polyglutamate backbone primarily through an amide linkage. nih.gov This specific derivatization creates a glycopolypeptide, combining the properties of the polypeptide with the biological recognition capabilities of the carbohydrate moiety, which is significant for applications in cell targeting and biomaterials. nih.gov

Purification and Isolation of this compound

After synthesis and any subsequent modifications, the polymer must be rigorously purified to remove unreacted monomers, oligomers, salts, and other reagents. The final step is to isolate the polymer in a stable, usable form.

Dialysis and ultrafiltration are indispensable techniques for purifying polymers like this compound from low-molecular-weight impurities. creative-proteomics.comnih.govsigmaaldrich.com Both methods rely on semi-permeable membranes with a specific molecular weight cut-off (MWCO) that allows small molecules to pass through while retaining the larger polymer chains. creative-proteomics.compatsnap.com

Dialysis is a diffusion-based process. patsnap.com The crude polymer solution is placed in a dialysis bag made of a semi-permeable membrane and submerged in a large volume of a buffer, typically deionized water. patsnap.com Due to the concentration gradient, small molecules such as salts (e.g., NaCl), residual monomers, and coupling agents diffuse out of the bag into the surrounding liquid, which is changed periodically to maintain the gradient. creative-proteomics.com This process is gentle and effective for buffer exchange and desalting. creative-proteomics.com For polymers derived from poly(glutamic acid), dialysis is often performed against a salt solution (e.g., 0.1 M NaCl) first, followed by dialysis against deionized water to ensure complete removal of ionic impurities. nih.gov

Ultrafiltration is a pressure-driven alternative that is often faster than dialysis. sigmaaldrich.compatsnap.com The polymer solution is forced against a semi-permeable membrane. The pressure allows the solvent and small solutes to pass through the membrane (filtrate), while the larger polymer molecules are retained (retentate). sigmaaldrich.com This technique can be used not only for purification and desalting but also for concentrating the polymer solution. nih.gov

Table 2: Comparison of Purification Techniques

Technique Driving Force Primary Use Advantages Considerations
Dialysis Concentration Gradient patsnap.com Desalting, Buffer Exchange creative-proteomics.com Gentle, High Selectivity creative-proteomics.com Slower Process patsnap.com
Ultrafiltration Pressure patsnap.com Desalting, Concentration nih.gov Fast, Scalable patsnap.com Potential for membrane fouling patsnap.com

The choice between dialysis and ultrafiltration depends on the scale of the purification, the sensitivity of the polymer, and the required processing time. patsnap.com

Lyophilization, or freeze-drying, is the final step to recover the purified this compound as a stable, dry powder. slideshare.net The process involves three main stages:

Freezing : The aqueous polymer solution is frozen solid, typically at a very low temperature. nih.gov

Primary Drying (Sublimation) : The frozen product is placed under a high vacuum, and the temperature is slightly raised. This causes the frozen water to turn directly into vapor (sublimate) without passing through a liquid phase. nih.gov

Secondary Drying (Desorption) : After the bulk of the ice is removed, the temperature is further increased to remove any remaining unfrozen water molecules that are adsorbed to the polymer. nih.gov

This process is ideal for sensitive biological macromolecules because it avoids the damaging effects of high temperatures and yields a porous, fluffy, and easily soluble product. nih.govnih.gov Amino acid-based polymers are commonly recovered via lyophilization to ensure their long-term stability. google.comresearchgate.net The final product is a white, fluffy solid ready for storage and subsequent use. nih.gov

Structural Elucidation and Advanced Characterization Methodologies of Poly Glu, Ala Sodium Salt

The comprehensive characterization of Poly(Glu, Ala) Sodium Salt, a copolymer of glutamic acid and alanine (B10760859), necessitates a suite of advanced analytical techniques to probe its thermal properties, molecular structure, and supramolecular organization. While specific experimental data for this particular copolymer is not extensively detailed in publicly accessible literature, the principles and applications of key methodologies can be understood through the analysis of related polypeptide systems. This section outlines the instrumental techniques pivotal for elucidating the structural and morphological features of such polymers.

Fundamental Interactions and Mechanistic Studies of Poly Glu, Ala Sodium Salt

Solution Behavior and Conformational Dynamics

The behavior of Poly(Glu, Ala) sodium salt in solution is governed by the physicochemical properties of its constituent amino acids, glutamic acid and alanine (B10760859). As a polyelectrolyte, its conformation and interactions are highly sensitive to the surrounding environment, including pH, ionic strength, and the type of salts present.

The conformation of this compound is significantly influenced by the pH of the solution due to the ionizable carboxyl group in the glutamic acid residue. At different pH values, the degree of ionization of these carboxyl groups changes, leading to alterations in the polypeptide's secondary structure.

At low pH, the carboxyl groups are protonated (-COOH), reducing the electrostatic repulsion between the polymer chains. This condition can favor the formation of a more compact, globular conformation, potentially including α-helical structures, due to hydrogen bonding. As the pH increases above the pKa of the glutamic acid side chains, the carboxyl groups deprotonate to form carboxylate ions (-COO⁻). This introduces negative charges along the polymer backbone, leading to increased intramolecular and intermolecular electrostatic repulsion. Consequently, the polypeptide chain transitions from a compact structure to a more extended or random coil conformation. mdpi.comresearchgate.net This pH-dependent conformational change is a characteristic feature of weak polyelectrolytes. mdpi.com

The ionization state directly correlates with the polypeptide's charge density. At low pH, the polymer is largely neutral, while at high pH, it becomes highly negatively charged. This change in charge affects not only the conformation but also the solubility and interaction with other molecules. The transition from a compact to an extended conformation as a function of pH can be monitored using techniques such as circular dichroism and viscosity measurements. Studies on similar polypeptides like poly(L-glutamic acid) have shown that such pH-induced transitions can also influence their aggregation behavior, with aggregation being more likely at pH values where the net charge is minimal. nih.gov

Table 1: Effect of pH on the Properties of Weak Polyelectrolytes

pH LevelIonization State of Carboxyl GroupsPredominant ConformationInter-chain Interactions
Low pHProtonated (-COOH)Compact, Globular/α-helicalHydrogen bonding, van der Waals forces
High pHDeprotonated (-COO⁻)Extended, Random coilElectrostatic repulsion

The behavior of this compound in solution is also highly dependent on the ionic strength and the specific type of salt present. As a polyelectrolyte, the charged glutamate (B1630785) residues interact with ions in the solution, which can screen the electrostatic interactions between the polymer chains.

Increasing the ionic strength of the solution by adding a simple salt like sodium chloride (NaCl) generally leads to a more compact conformation of the polypeptide. nih.govrsc.org The added ions create an electrical double layer around the charged carboxylate groups, which screens the electrostatic repulsion between them. This allows the polymer chain to adopt a more coiled or globular structure. The effectiveness of this charge screening depends on the concentration and valence of the salt ions. Divalent cations, for instance, are more effective at screening charges than monovalent cations at the same concentration, which can lead to a more significant collapse of the polymer chain and potentially induce aggregation. bohrium.com

The type of salt can also have specific effects beyond simple charge screening, known as ion-specific or Hofmeister effects. Different ions have varying abilities to hydrate (B1144303) and interact with the polymer and water molecules, which can influence the polymer's solubility and aggregation. For example, some salts can act as "salting-out" agents, promoting polymer aggregation and precipitation by dehydrating the polymer chains, while others can act as "salting-in" agents, enhancing solubility. biorxiv.org The aggregation kinetics are thus a complex interplay between electrostatic screening, ion-specific effects, and the intrinsic properties of the polypeptide. researchgate.net

Table 2: Influence of Ionic Strength on Polypeptide Conformation

Ionic StrengthCharge ScreeningConformationTendency for Aggregation
LowWeakExtendedLow
HighStrongCompact/CoiledHigh (depending on salt type)

The rheological properties of this compound solutions, such as viscosity, are closely linked to the polypeptide's conformation and intermolecular interactions. Changes in pH and ionic strength that alter the polymer's shape and size will, in turn, affect the flow behavior of the solution.

In a low ionic strength, high pH environment where the polypeptide is in an extended, random coil conformation, the solution is expected to exhibit higher viscosity due to the larger hydrodynamic volume of the polymer chains and increased chain entanglement. mdpi.com Conversely, at low pH or high ionic strength, where the polypeptide adopts a more compact, globular conformation, the solution viscosity is expected to be lower. researchgate.net

The solutions may also exhibit non-Newtonian flow behavior, such as shear-thinning, where the viscosity decreases with an increasing shear rate. This is because the applied shear can cause the entangled polymer chains to align in the direction of flow, reducing their resistance. mdpi.comsemanticscholar.org The extent of shear-thinning can depend on the polymer concentration, molecular weight, and the same environmental factors (pH, ionic strength) that influence its conformation. mdpi.comsemanticscholar.org Thixotropy, a time-dependent shear-thinning behavior, may also be observed, where the viscosity takes time to recover after the shear is removed. nih.gov These rheological characteristics are critical for applications where the flow properties of the polymer solution need to be controlled.

Computational Modeling and Simulation

Computational methods provide powerful tools to investigate the molecular-level details of this compound's structure, dynamics, and interactions that are often difficult to probe experimentally.

Molecular dynamics (MD) simulations are widely used to study the conformational landscape of polypeptides and their interactions with the solvent and ions. rsc.org By simulating the motions of atoms over time, MD can provide insights into the stable and transient conformations of this compound under various conditions.

MD simulations are also valuable for studying intermolecular interactions and aggregation processes. By simulating multiple polymer chains, it is possible to observe how they associate and form aggregates, and how this process is affected by factors like ionic strength and the presence of specific ions. biorxiv.orgnih.gov These simulations can provide a dynamic and detailed picture of the forces driving these interactions, including electrostatic, van der Waals, and hydrophobic forces.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov While computationally more intensive than MD, DFT can provide highly accurate information about the intrinsic properties of the this compound monomeric units and their interactions.

DFT calculations can be used to determine the optimized geometries of the glutamic acid and alanine residues and to analyze their electronic properties, such as charge distribution and molecular orbitals. This information is crucial for understanding the nature of the chemical bonds and the reactive sites within the polypeptide. For example, DFT can be used to calculate the pKa of the glutamic acid side chain, providing a theoretical basis for the experimentally observed pH-dependent behavior.

Furthermore, DFT can be employed to study the interaction energies between the polypeptide and other molecules, such as water, ions, or drug molecules. By calculating the binding energies and analyzing the nature of the interactions (e.g., hydrogen bonding, electrostatic interactions), DFT can help to elucidate the mechanisms of binding and recognition at a fundamental level. researchgate.net While DFT is typically applied to smaller fragments of the polymer due to computational cost, the insights gained can be used to parameterize and refine the force fields used in larger-scale MD simulations, leading to more accurate and predictive models of the polypeptide's behavior. aps.org

Coarse-Grained Models for Large-Scale Polymer Behavior and Self-Assembly

To understand the macroscopic behavior of large polymers like this compound, which can involve thousands or millions of atoms, atomistic simulations are often computationally prohibitive. Coarse-grained (CG) modeling provides a powerful alternative by reducing the degrees of freedom in the system. In a CG model, groups of atoms (e.g., an amino acid residue or a small group of solvent molecules) are represented as single "beads" or "superatoms." This simplification allows for the simulation of larger systems over longer timescales, making it possible to study complex phenomena such as polymer folding, aggregation, and self-assembly into higher-order structures.

The development of a CG model for a polyelectrolyte like this compound involves parameterizing the interactions between these beads to reproduce certain properties of the real system, such as its structure and thermodynamics. This is often achieved by matching results from more detailed all-atom simulations or experimental data. For charged biopolymers, it is crucial that the model accurately captures electrostatic interactions, which are long-ranged and play a dominant role in their behavior, especially in aqueous solutions.

Using these models, researchers can investigate how factors like polymer concentration, ionic strength, and pH influence the conformation and assembly of this compound chains. For instance, at low ionic strength, electrostatic repulsion between the negatively charged glutamate residues would cause the polymer chains to adopt an extended, random coil conformation. As salt concentration increases, the screening of these charges allows the chains to become more compact. CG simulations can effectively model these transitions and predict the formation of aggregates or more complex, self-assembled structures, providing insights that are critical for designing materials with specific macroscopic properties.

Interactions with Model Biomolecules and Surfaces (excluding clinical implications)

The interaction between this compound and proteins is primarily governed by electrostatic forces. As an anionic polypeptide, it readily interacts with proteins that have positively charged patches on their surfaces. The binding mechanism often involves more than just a simple charge-charge attraction; a key driving force is the release of counterions. In solution, the negatively charged polymer and the positively charged protein surface are both associated with a cloud of oppositely charged counterions (e.g., Na⁺ for the polymer and Cl⁻ for the protein). Upon binding, these counterions are released into the bulk solution, leading to a significant increase in translational entropy. This entropic gain is a major thermodynamic driver for the formation of the polypeptide-protein complex.

The strength and specificity of the interaction depend on several factors, including the number and distribution of charges on both the polypeptide and the protein, the pH of the solution (which affects the protonation state of acidic and basic residues), and the ionic strength of the medium. High salt concentrations can screen electrostatic interactions, weakening the binding between the polypeptide and the protein.

Upon binding, this compound can induce conformational changes in the protein. nih.gov For example, the binding of an anionic polypeptide can stabilize a particular protein conformation or, conversely, cause a partial unfolding or structural rearrangement. nih.gov Such changes can alter the presentation of antigenic determinants or modify the protein's affinity for other binding partners, like cell surface receptors. nih.govresearchgate.netbiorxiv.org These conformational shifts are a critical aspect of understanding the functional consequences of these interactions at a molecular level.

Table 1: Key Factors in Polypeptide-Protein Interactions
Driving Force/FactorMechanismEffect of Increasing Salt Concentration
Electrostatic AttractionInteraction between the negatively charged glutamate residues of the polypeptide and positively charged patches (e.g., lysine (B10760008), arginine) on the protein surface.Weakens the interaction due to charge screening.
Counterion ReleaseRelease of condensed counterions from both the polypeptide and protein surfaces upon complex formation, leading to a favorable increase in entropy.Reduces the entropic gain, thereby weakening the binding.
Conformational ChangesThe polypeptide-protein binding can induce or stabilize specific conformations in the protein, potentially altering its biological activity or recognition sites. nih.govresearchgate.netCan modulate the extent and nature of conformational changes.

The interaction of anionic polypeptides like this compound with lipid membranes is complex and highly dependent on the membrane's lipid composition and the surrounding ionic environment. For membranes composed primarily of anionic phospholipids, a strong electrostatic repulsion is expected, which would prevent significant interaction. However, the presence of divalent cations (e.g., Ca²⁺) can mediate binding by forming salt bridges between the negatively charged polymer and the negatively charged lipid headgroups.

For neutral or zwitterionic lipid membranes (e.g., those rich in phosphatidylcholine), the interactions are generally weaker. However, studies with related polyanions like poly(γ-glutamic acid) have shown that they can still interact with membranes, potentially through hydrogen bonding and hydrophobic interactions, especially if the polymer has hydrophobic domains. sciengine.com This interaction can influence the physical properties of the membrane.

One of the key consequences of this interaction is the potential alteration of membrane permeability. The adsorption or integration of the polypeptide into the lipid bilayer can disrupt the local lipid packing, creating transient defects or pores that allow the passage of small molecules that would otherwise be impermeant. sciengine.comacs.org The extent of this permeability enhancement is influenced by the polymer's concentration, molecular weight, and conformation. Some studies suggest that certain modified anionic polypeptides can self-assemble into nanoparticles that exhibit membrane-disruptive activity, thereby promoting the permeability of other molecules across the cell membrane. sciengine.com

This compound, through its abundant carboxylate functional groups from the glutamic acid residues, exhibits a strong affinity for various inorganic surfaces, particularly metal oxides. mdpi.comscispace.com This interaction is of significant interest for applications in surface coating, biomineralization, and the development of hybrid organic-inorganic materials.

The adsorption process is largely driven by the formation of coordinate bonds or strong electrostatic interactions between the polymer's carboxylate groups and metal ions on the surface of the oxide. For example, poly(γ-glutamic acid) has been shown to coat iron oxide (Fe₃O₄) nanoparticles effectively, enhancing their stability in aqueous solutions and preventing agglomeration. researchgate.net Similarly, it can interact with the surface of iron(III) (oxy)(hydr)oxides, influencing their nucleation and growth. mdpi.com The polymer can also bind metal ions such as Cr³⁺, Cu²⁺, and Pb²⁺ through chelation and electrostatic binding. scispace.comresearchgate.net

The efficiency of adsorption is highly dependent on the solution's pH, which alters both the charge of the polymer and the surface charge of the inorganic material. Generally, adsorption is most favorable when the surface is positively charged (at pH values below the material's isoelectric point) and the polymer is anionic. The conformation of the adsorbed polymer can also be influenced by factors such as pH and ionic strength, transitioning between more extended "random coil" structures and more compact "β-sheet" conformations, which in turn affects the nature and number of binding sites available for interaction. researchgate.net

Table 2: Interaction of Poly(Glu)-based Polymers with Inorganic Surfaces
Inorganic MaterialPrimary Interaction MechanismObserved Effects & ApplicationsReference
Iron Oxide (Fe₃O₄)Coordination/electrostatic interaction between carboxylate groups and surface iron ions.Surface coating, stabilization of nanoparticles, prevention of agglomeration, removal of heavy metal ions (Cr³⁺, Cu²⁺, Pb²⁺). researchgate.net
Iron(III) (Oxy)(hydr)oxideInteraction with prenucleation clusters via carboxylate groups and hydrogen bonding.Suppression of hydrolysis, stabilization of newly formed clusters, influences nucleation and crystallinity. mdpi.com
Graphene OxideChemical reaction between carboxyl groups of graphene oxide and amine groups (if modified onto the polymer backbone).Formation of novel adsorbent materials for removal of organic pollutants. hnu.edu.cn
Silica (B1680970) NanoparticlesGrafting of the polymer onto the silica surface.Assembly into macroporous structures, potential for chromatography or catalyst support. scispace.com

Research Applications in Biomaterials and Advanced Polymer Science Non Clinical Focus

Design and Fabrication of Polymeric Scaffolds and Hydrogels

Poly(amino acid)-based hydrogels and scaffolds are widely investigated for their potential to mimic the extracellular matrix (ECM). The incorporation of both glutamic acid, with its hydrophilic and charged side chain, and alanine (B10760859), with its small and hydrophobic side chain, allows for the tuning of the physicochemical properties of the resulting biomaterials.

The architecture of a scaffold, particularly its porosity and pore interconnectivity, is a critical determinant of its functionality in tissue engineering models. While specific data on scaffolds made exclusively from POLY(GLU, ALA) SODIUM SALT is limited, the principles of scaffold fabrication are broadly applicable. Techniques such as freeze-drying (lyophilization) and particulate leaching are commonly employed to create porous structures from poly(amino acid)s.

In related systems, such as chitosan/poly-(γ-glutamic acid) (CS/γ-PGA) hydrogels, the introduction of amino acids like β-Alanine as crosslinking enhancers has been shown to significantly affect porosity. For instance, the addition of 0.5% β-Alanine to a CS/γ-PGA hydrogel was found to decrease the porosity by 70%. nih.gov This demonstrates that the incorporation of alanine moieties can be used as a tool to modulate the scaffold's microarchitecture by increasing the degree of crosslinking, leading to a denser network. The porosity of such hydrogels is inversely correlated with the degree of crosslinking. nih.gov

The general relationship between fabrication parameters and scaffold architecture is summarized in the table below, based on common polymer processing techniques.

Fabrication TechniqueKey ParametersEffect on Porosity and Architecture
Freeze-Drying Freezing temperature, polymer concentration, annealing timeLower freezing temperatures typically result in smaller pore sizes. Polymer concentration affects wall thickness and overall porosity.
Particulate Leaching Porogen (e.g., salt) particle size and concentrationThe size of the porogen particles directly controls the resulting pore size, while the concentration dictates the overall porosity.
Crosslinker Addition Type and concentration of crosslinking agentIncreased crosslinker concentration generally leads to a more densely packed polymer network, reducing average pore size and overall porosity. nih.gov

This table represents general principles in polymer scaffold fabrication and may be applicable to this compound.

The mechanical properties of a scaffold are crucial for its application, as they must be suitable for the intended research model. For poly(amino acid)-based hydrogels, mechanical strength is often tuned by adjusting the degree of crosslinking.

In a study on chitosan/poly-(γ-glutamic acid) hydrogels, the introduction of β-Alanine as a crosslinking agent demonstrated a significant impact on the mechanical properties. The addition of 0.5% β-Alanine resulted in a 2.2-fold increase in the elastic modulus and a 2.08-fold increase in stress resistance. nih.gov This enhancement is attributed to the increased crosslink density within the hydrogel matrix. nih.gov The elastic modulus of these hydrogels showed a positive correlation with the degree of crosslinking. nih.gov

These findings suggest that the alanine component in a this compound copolymer could contribute to the material's mechanical robustness. The mechanical properties of scaffolds derived from similar polymers can be tailored for specific applications, with compressive moduli reported to range from approximately 0.88 MPa to 3.42 MPa in polyurethane/poly(D,L-lactic acid) blended sponges. nih.gov

Material CompositionCrosslinker/ModifierKey Mechanical Finding
Chitosan/poly-(γ-glutamic acid) Hydrogel0.5% β-Alanine2.2-fold increase in elastic modulus. nih.gov
Chitosan/poly-(γ-glutamic acid) Hydrogel0.5% β-Alanine2.08-fold increase in stress resistance. nih.gov
Polyurethane/poly(D,L-lactic acid) blendsN/ACompressive moduli ranged from 0.88 to 3.42 MPa. nih.gov

This table presents data from related polymer systems to illustrate how composition affects mechanical properties.

The surface properties of a biomaterial dictate its interaction with cells, including adhesion and proliferation. Research on surfaces made from poly(glutamic acid) derivatives provides insights into the potential cytocompatibility of this compound.

Studies have been conducted on poly(gamma-methyl L-glutamate) (PMLG) films to assess the attachment of human fibroblasts. nih.gov To enhance cell adhesion, surfaces were functionalized with cell adhesion peptides like Arg-Gly-Asp-Ser (RGDS). nih.gov The results indicated that the immobilization of such peptides promoted cell attachment, and the use of longer spacer arms to present the peptide away from the polymer backbone further enhanced this effect. nih.gov

In another study, the difference in fibroblast adhesion and proliferation was compared between highly ordered Langmuir-Blodgett (LB) films and solvent-cast surfaces of a poly(gamma-benzyl L-glutamate)/poly(ethylene oxide) diblock copolymer. nih.gov Fibroblasts adhered more effectively and showed more extensive morphologic changes on the ordered LB surfaces compared to the microphase-separated cast surfaces. nih.gov Furthermore, the number of cells grown on the LB surface was greater than on the cast film, indicating that surface topography and molecular arrangement at the nanoscale play a significant role in directing cell behavior. nih.gov

These studies underscore that while the base material's chemistry is important, surface modification and topography are key strategies to modulate cell-material interactions for in vitro models.

Development of Analytical Probes and Research Tools (e.g., enzyme substrates)

The random copolymer this compound holds potential in the development of sophisticated analytical probes and research tools, particularly as a substrate for specific enzymes. This application leverages the polymer's susceptibility to enzymatic degradation, where the cleavage of its peptide bonds can be engineered to produce a detectable signal. The design of such probes is a significant area of non-clinical research in advanced polymer science and biochemistry, enabling the sensitive detection and quantification of enzyme activity.

The fundamental principle behind using this compound as an enzyme substrate in an analytical probe involves attaching a reporter molecule, such as a fluorophore or a chromophore, to the polymer backbone. In its intact state, the probe's signal is minimal or "quenched." Upon interaction with a target enzyme that recognizes and cleaves the specific amino acid sequences within the polymer, the reporter molecule is released or its environment is altered, leading to a measurable change in fluorescence or color. acs.orgdiapharma.comscbt.com This "turn-on" mechanism allows for the real-time monitoring of enzymatic activity with high sensitivity. frontiersin.orgnih.gov

The incorporation of both glutamic acid and alanine residues provides specific cleavage sites for various proteases. For instance, some proteases exhibit specificity for cleaving peptide bonds adjacent to particular amino acid residues. Copolymers containing L-alanine have been shown to be susceptible to degradation by enzymes like elastase, a serine protease. acs.org This inherent biodegradability by specific enzymes is the key characteristic that can be exploited for designing enzyme-responsive research tools.

The development of such probes involves several key steps:

Synthesis and Functionalization: The this compound copolymer is synthesized, and its side chains (the carboxylic acid groups of glutamic acid) are functionalized with reporter molecules. This may involve attaching a fluorophore and a quencher in close proximity. In this design, the fluorescence is quenched in the intact polymer. Enzymatic cleavage separates the fluorophore and quencher, leading to an increase in fluorescence. rndsystems.com

Characterization of Enzymatic Cleavage: Detailed studies are necessary to identify which enzymes can effectively cleave the peptide bonds within the this compound chain and to determine the kinetics of this degradation. This step is crucial for establishing the specificity and sensitivity of the resulting probe.

Assay Development: Once the enzyme-mediated signal generation is confirmed, assays can be developed to quantify the activity of the target enzyme. These assays can be used in various research settings, such as screening for enzyme inhibitors or studying the regulation of enzyme activity in complex biological samples.

An example of how such a system could be designed is presented in the table below, which outlines a hypothetical fluorescent probe based on this compound for detecting a specific protease.

ComponentFunctionMechanism of ActionExample Reporter Molecules
This compoundEnzyme-Specific SubstrateProvides the peptide backbone with cleavage sites for the target protease. The random sequence of glutamic acid and alanine can be recognized by proteases with broad or specific substrate preferences.N/A
FluorophoreSignal GeneratorA molecule that emits light upon excitation. Its fluorescence is initially quenched when in close proximity to the quencher on the polymer backbone.Fluorescein, Rhodamine
QuencherSignal SuppressorA molecule that absorbs the emission energy of the fluorophore when in close proximity, preventing fluorescence.DABCYL

The development of analytical probes from polymers like this compound offers several advantages over traditional small-molecule substrates. The polymer backbone allows for the attachment of multiple reporter molecules, potentially amplifying the signal. Furthermore, the polymer's properties, such as its solubility and stability, can be tuned by adjusting the ratio of glutamic acid to alanine. While the direct application of this compound as an enzyme-activated probe is still an emerging area of research, the principles established with other peptide-based fluorogenic and chromogenic substrates provide a strong foundation for its potential in creating novel research tools for enzymology and diagnostics. nih.govnih.gov

Degradation Studies and Stability Research

Mechanisms of Polymer Degradation

The degradation of copolymers like POLY(GLU, ALA) SODIUM SALT can be initiated through several mechanisms, primarily enzymatic, hydrolytic, and thermal pathways.

Enzymatic Degradation: The polypeptide backbone of the copolymer is susceptible to cleavage by various enzymes. Proteolytic enzymes such as papain, cathepsin B, pronase E, pepsin, chymotrypsin (B1334515) A, and elastase can degrade polymers containing glutamic acid residues through an endopeptidase mechanism, which involves the hydrolysis of peptide bonds within the main polymer chain researchgate.net. Specifically, lysosomal enzymes like cathepsin B are known to break down poly(γ-glutamic acid) (PGA) into its monomeric form researchgate.net. The presence of alanine (B10760859) residues can also influence enzymatic degradation, as some enzymes, like elastase, show specificity for cleaving polypeptide chains at alanine sites nih.gov. Enzymes that degrade poly-γ-glutamate (γ-PGA) are primarily found in bacteria and can act differently on the polymer depending on the stereochemistry (D- or L-isomer) of the glutamic acid residues researchgate.netsemanticscholar.org. For instance, γ-d,l-glutamyl hydrolase (PgdS) in B. subtilis cleaves the γ-glutamyl bond between D- and L-glutamic acids nih.gov.

Hydrolytic Degradation: Hydrolytic degradation involves the cleavage of the polymer's main chain by water molecules. For the polyglutamic acid component, this process is significantly influenced by pH. Hydrolysis occurs slowly at a neutral pH but is accelerated in both acidic and alkaline solutions researchgate.net. This acid-catalyzed degradation suggests that the stability of the polymer is lowest at pH extremes researchgate.net. The primary degradation process involves the scission of the main chain, leading to the formation of lower-molecular-weight fragments, including oligomers, dimers, or monomers researchgate.net.

Factors Influencing Degradation Rates

Several factors can modulate the rate at which this compound degrades.

pH: The pH of the surrounding environment is a critical factor for hydrolytic degradation. The rate of hydrolysis for the polyglutamic acid portion of the copolymer is significantly faster in acidic and alkaline conditions compared to neutral pH researchgate.net. For instance, polyglutamic acid shows minimal degradation at pH 7 even after 60 days, but degradation is catalyzed under acidic conditions researchgate.net. The stability of polyglutamic acid's helical structure is also pH-dependent; at low pD (a measure of acidity in D₂O), it is more stable, while at pD values above 5, it transitions to a random coil, which may affect its susceptibility to degradation researchgate.net.

Temperature: Temperature affects all modes of degradation. For enzymatic degradation, rates typically increase with temperature up to an optimal point for the specific enzyme before denaturation occurs. For hydrolytic degradation, higher temperatures accelerate the rate of chain cleavage. Thermal degradation is inherently temperature-dependent, with significant decomposition of the glutamic acid component occurring at temperatures between 300-600°C researchgate.net. The melting temperature (Tm) and decomposition temperature (Td) are key parameters; for poly-γ-glutamic acid (in its acid form), these are 206°C and 209.8°C, respectively scispace.com.

Enzyme Concentration: The rate of enzymatic degradation is directly influenced by the concentration of active enzymes. Higher concentrations of proteolytic enzymes will lead to a faster breakdown of the polymer backbone, assuming the polymer substrate is not a limiting factor. The type of enzyme is also crucial, as specificity for certain amino acid residues (like alanine for elastase) can lead to faster degradation of copolymers containing those residues nih.gov.

Molecular Weight: The initial molecular weight of the polymer can influence its degradation rate. Generally, lower molecular weight polymers may degrade faster due to a higher number of chain ends, which can be more susceptible to attack nih.gov. Conversely, some degradation processes may be initiated in the bulk of the material, with the rate being more dependent on factors like crystallinity and water diffusion than on initial molecular weight researchgate.net.

The table below summarizes the key factors that influence the degradation rates of the polymer.

FactorEffect on Degradation RateRelevant Degradation Mechanism(s)
pHIncreased rate at acidic and alkaline pH; slower at neutral pH researchgate.netHydrolytic
TemperatureIncreased rate with higher temperature researchgate.netEnzymatic, Hydrolytic, Thermal
Enzyme ConcentrationIncreased rate with higher concentration nih.govEnzymatic
Molecular WeightCan influence degradation rates, though the effect varies with the polymer and mechanism nih.govEnzymatic, Hydrolytic

Characterization of Degradation Products and Pathways

The breakdown of this compound results in a variety of smaller molecules, the nature of which depends on the degradation mechanism.

Enzymatic and Hydrolytic Degradation Products: Both enzymatic and hydrolytic degradation proceed primarily through the cleavage of peptide bonds in the polymer backbone. This process initially yields lower-molecular-weight polymer fragments (oligomers) researchgate.net. As degradation continues, these oligomers are further broken down into dimers, and eventually into the constituent monomers: glutamic acid and alanine researchgate.net. The specific pathway can be influenced by the enzyme; for example, some enzymes may cleave the polymer chain internally (endopeptidases), while others may act on the chain ends (exopeptidases) researchgate.net.

Thermal Degradation Products: Thermal degradation involves more complex chemical reactions and results in a wider array of products. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a common technique used to identify these products mdpi.com. Studies on the thermal decomposition of glutamic acid have identified several major products researchgate.netnih.gov. The primary degradation pathway involves cyclization and fragmentation.

The table below details the products formed from the thermal degradation of the glutamic acid component.

ConditionMajor Degradation ProductsMinor Degradation Products
Pyrolysis (in N₂)Succinimide, Pyrrole, Acetonitrile, 2-Pyrrolidone researchgate.netnih.govBenzene, Toluene, Propene, Propane, Butene nih.gov
Oxidative Pyrolysis (in 4% O₂)Succinimide, Propiolactone, Ethanol, Hydrogen Cyanide researchgate.netnih.govTrace amounts of low molecular weight hydrocarbons nih.gov

Advanced Analytical Method Development and Validation for Research Purposes

Development of Quantitative Assays for POLY(GLU, ALA) SODIUM SALT in Research Samples

Quantitative assays for this compound are developed to be sensitive, specific, and reliable for its determination in diverse research samples. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Chromatographic techniques are powerful tools for the separation and quantification of polymers like this compound. High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC):

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

Parameter Specification Hypothetical Result
Linearity (r²) ≥ 0.999 0.9995
Precision (%RSD) ≤ 2% 1.5%
Accuracy (% Recovery) 98.0 - 102.0% 99.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1 0.5 µg/mL

Size-Exclusion Chromatography (SEC):

SEC is employed to determine the molecular weight distribution of polymers. For this compound, this is crucial for understanding its physical and biological properties. Validation of an SEC method would focus on the accuracy and precision of the molecular weight determination. This is often achieved by using well-characterized polymer standards.

A study on poly(L-glutamic acid) demonstrated the use of SEC to characterize the polymer, and similar principles would apply to the copolymer. nih.gov The validation would ensure that the method can reliably separate and quantify different molecular weight fractions of this compound.

Spectroscopic methods offer rapid and non-destructive analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a valuable tool for the identification and structural characterization of this compound. The validation of an FTIR method for quantitative purposes would involve demonstrating a linear relationship between the absorbance of a characteristic peak and the concentration of the polymer. For instance, the amide I and amide II bands are characteristic of the peptide backbone. Studies on related compounds like L-alanine and polyglutamic acid have identified key vibrational modes that would be relevant for the copolymer. researchgate.netscispace.com

UV-Vis Spectroscopy:

A simple and rapid UV-Vis spectrophotometric method can be developed for the quantification of this compound. This is based on the absorbance of the peptide bond in the far-UV region. A validation study for poly(γ-glutamic acid) showed a linear relationship between absorbance at 216 nm and concentration. nih.gov A similar approach could be adopted for this compound. A hypothetical validation summary is presented in Table 2.

Table 2: Hypothetical UV-Vis Spectrophotometric Method Validation Parameters for this compound

Parameter Specification Hypothetical Result
Linearity (r²) ≥ 0.995 0.998
Precision (%RSD) ≤ 3% 2.1%
Accuracy (% Recovery) 97.0 - 103.0% 101.2%
Limit of Detection (LOD) - 1.0 µg/mL

Standardization and Reference Material Characterization

The availability of well-characterized reference materials is fundamental for the standardization of analytical methods for this compound. A reference standard would be a batch of the polymer that has been extensively characterized for its chemical identity, purity, molecular weight, and other relevant properties. This material would then be used to calibrate instruments and validate analytical procedures, ensuring consistency and comparability of results across different laboratories and studies. The National Institute of Standards and Technology (NIST) provides reference data for related compounds like poly-L-glutamic acid, sodium salt, which can serve as a model for the type of characterization required. nist.gov

The characterization of a this compound reference standard would involve a combination of analytical techniques, including those described above, as well as others like Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Future Perspectives and Unaddressed Research Questions

Emerging Synthesis Techniques for Enhanced Control over Polymer Architecture

The primary method for synthesizing copolypeptides like POLY(GLU, ALA) SODIUM SALT is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). nih.govillinois.edu While effective, achieving precise control over the monomer sequence in random copolymers remains a significant challenge. Future research will likely focus on advanced polymerization techniques to gain finer control over the polymer's architecture, which in turn dictates its function.

Key Research Directions:

Controlled Radical Polymerization (CRP) Techniques: While not traditionally used for NCA polymerization, exploring CRP methods could offer novel ways to control the copolymer composition and architecture.

Enzymatic Polymerization: Utilizing enzymes to catalyze the polymerization of amino acids could provide unparalleled control over sequence and stereochemistry, mimicking natural protein synthesis. nih.gov

Solid-Phase Synthesis: Automated solid-phase synthesis, a staple in peptide synthesis, could be adapted for producing random copolypeptides with precisely defined compositions and lengths, offering libraries of polymers for systematic studies. nih.gov

Flow Chemistry: Implementing continuous flow reactors for NCA polymerization could enable better control over reaction parameters, leading to more uniform polymer populations and facilitating scalable production.

These emerging techniques promise to deliver a new generation of this compound with tailored monomer distributions, block-like structures, and defined stereochemistry, unlocking a wider range of functional properties.

Advanced Characterization Tools for Real-Time Monitoring of Dynamic Behavior

Understanding the dynamic conformational changes of this compound in response to environmental stimuli, such as pH and ionic strength, is crucial for its application. nih.gov The glutamic acid residues' carboxyl groups are ionizable, making the polymer's conformation highly sensitive to pH. nih.gov While techniques like circular dichroism (CD) spectroscopy are valuable for studying secondary structure, future research will leverage more advanced tools to monitor these dynamics in real-time and with higher resolution. nih.gov

Emerging Characterization Methods:

Time-Resolved Spectroscopy: Techniques like time-resolved infrared (IR) and fluorescence spectroscopy can track the kinetics of conformational changes on timescales from picoseconds to seconds, providing insights into the folding and unfolding pathways. nih.gov

Real-Time NMR Spectroscopy: Advances in nuclear magnetic resonance (NMR) spectroscopy, including rapid-mixing techniques, allow for the real-time observation of protein and polypeptide folding at atomic resolution. wiley.comresearchgate.net

Single-Molecule Techniques: Single-molecule fluorescence resonance energy transfer (smFRET) and atomic force microscopy (AFM)-based techniques can probe the conformational dynamics of individual polymer chains, revealing heterogeneity that is obscured in ensemble measurements.

These advanced methods will provide a more detailed picture of how this compound responds to its environment, which is critical for designing smart materials for applications such as drug delivery and biosensing.

Predictive Modeling for Structure-Function Relationships in Complex Biological Mimics

The random nature of this compound presents a significant challenge for predictive modeling. Understanding the relationship between the primary sequence, three-dimensional structure, and functional properties is essential for the rational design of new materials. Future efforts will focus on developing sophisticated computational models to predict the behavior of these complex copolypeptides.

Key Modeling Approaches:

Molecular Dynamics (MD) Simulations: All-atom and coarse-grained MD simulations can provide detailed insights into the conformational landscape of the polymer in different environments and its interactions with other molecules. frontiersin.org

Machine Learning and Artificial Intelligence (AI): AI and machine learning algorithms can be trained on experimental data to predict the properties of new copolypeptide sequences, accelerating the discovery of materials with desired functionalities.

Multiscale Modeling: Integrating models at different length and time scales, from quantum mechanical calculations on monomer interactions to coarse-grained simulations of polymer self-assembly, will be crucial for building comprehensive predictive models.

The development of accurate predictive models will enable the in silico design of this compound variants with optimized properties for specific applications, reducing the need for extensive experimental screening.

Exploration of Novel Interactions with Synthetic and Biological Systems

The interactions of this compound with biological membranes, nanoparticles, and other macromolecules are central to its use in biomedical applications. The negatively charged glutamic acid residues can mediate electrostatic interactions, while the alanine (B10760859) residues contribute to hydrophobic interactions. pnas.org Future research will explore these interactions in greater detail and in more complex and biologically relevant systems.

Areas for Future Exploration:

Lipid Bilayer Interactions: Investigating how the copolymer interacts with lipid membranes of varying composition to understand its potential for drug delivery and its effects on cell membrane integrity. nih.gov

Nanoparticle Functionalization: Using the copolymer to functionalize the surface of nanoparticles can improve their stability, biocompatibility, and cellular uptake. pnas.org The interactions between the copolymer and different types of nanoparticles (e.g., metallic, polymeric, lipid-based) need to be systematically studied.

Protein Corona Formation: When introduced into biological fluids, nanoparticles and polymers become coated with proteins, forming a "protein corona" that influences their biological fate. nih.gov Characterizing the protein corona of this compound is essential for predicting its in vivo behavior.

A deeper understanding of these interactions will be critical for the development of safe and effective biomedical applications of this copolypeptide.

Integration of this compound into Next-Generation Research Platforms

The unique properties of this compound make it an attractive candidate for integration into advanced research platforms like biosensors and organ-on-a-chip systems. Its ability to undergo conformational changes in response to stimuli can be harnessed for sensing applications, and its biocompatibility makes it suitable for creating cell-friendly microenvironments.

Future Research Platforms:

Biosensors: The copolymer can be used as a recognition element or as a matrix for immobilizing other biorecognition molecules on sensor surfaces. biosynth.com Its stimuli-responsive nature could be exploited to create "smart" biosensors that signal the presence of an analyte through a conformational change.

Organ-on-a-Chip: These microfluidic devices, which mimic the structure and function of human organs, require biocompatible materials to create realistic cellular microenvironments. google.com this compound could be used to create scaffolds and hydrogels within these chips to support cell growth and tissue formation.

Synthetic Cells: The self-assembly of polypeptides is being explored for the creation of synthetic cells. chemrxiv.org The amphiphilic nature of this compound could potentially be tuned to drive its assembly into vesicle-like structures, forming the basis for artificial cell mimics.

The integration of this compound into these next-generation platforms will not only advance our understanding of fundamental biological processes but also open up new avenues for drug screening and personalized medicine.

Data Tables

Table 1: Illustrative Synthesis Parameters for this compound via NCA Polymerization

Parameter Typical Range/Value Influence on Polymer Properties
Monomer Ratio (Glu-NCA:Ala-NCA) 1:9 to 9:1 Determines the overall charge and hydrophobicity of the copolymer.
Initiator Primary Amine (e.g., n-hexylamine) Affects polymerization kinetics and control over molecular weight.
Monomer to Initiator Ratio (M/I) 20:1 to 200:1 Controls the target degree of polymerization.
Solvent Dichloromethane (B109758) (DCM), N,N-Dimethylformamide (DMF) Can influence the secondary structure of the growing polymer chain.
Temperature 0°C to 25°C Affects the rate of polymerization and the prevalence of side reactions.

Table 2: Hypothetical pH-Dependent Secondary Structure of this compound (50:50 Glu:Ala)

pH Predominant Secondary Structure Rationale
3.0 α-helix Glutamic acid residues are protonated and neutral, reducing electrostatic repulsion and allowing for hydrogen bond formation.
5.0 Mixed α-helix and Random Coil Partial deprotonation of glutamic acid residues introduces charge repulsion, destabilizing the helix.
7.4 Random Coil Glutamic acid residues are fully deprotonated and negatively charged, leading to strong electrostatic repulsion that disrupts ordered structures.
11.0 Random Coil High pH maintains the deprotonated state of glutamic acid.

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the molecular weight distribution of POLY(GLU, ALA) SODIUM SALT, and how do solution conditions affect accuracy?

  • Methodological Answer : Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) is the gold standard for determining molecular weight distribution. Studies using sequential polypeptides (e.g., poly(Lys-Ala-Glu)) demonstrate that viscosity measurements under varying shear rates and potentiometric titration can complement SEC-MALS by revealing conformational changes influenced by ionic strength . For reproducible results, maintain consistent buffer conditions (e.g., 0.1–0.3 M NaCl) and pH (6.5–7.5) to minimize polyampholyte-induced aggregation .

Q. How can researchers optimize the synthesis of this compound to achieve controlled monomer ratios?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) or ring-opening polymerization (ROP) allows precise control over monomer incorporation. For SPPS, use Fmoc-protected glutamic acid (Glu) and alanine (Ala) residues with orthogonal deprotection steps. Post-polymerization saponification (e.g., NaOH treatment) converts side-chain esters to sodium carboxylates. Validate monomer ratios via 1^1H-NMR integration of characteristic peaks (e.g., Ala β-CH3_3 at 1.3 ppm vs. Glu γ-CH2_2 at 2.1–2.4 ppm) .

Q. What experimental protocols are used to assess the pH and thermal stability of this compound?

  • Methodological Answer : Conduct stability assays by incubating the polymer in buffers across a pH range (2–12) at 25–80°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 220 nm for peptide bonds) and dynamic light scattering (DLS) for aggregation. For example, at pH < 4, protonation of carboxylate groups reduces solubility, while alkaline conditions (pH > 10) may hydrolyze peptide bonds . Include controls with inert salts (e.g., NaCl) to isolate ionic effects .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies backbone amide I (1640–1660 cm1^{-1}) and carboxylate (1400–1450 cm1^{-1}) vibrations. Circular dichroism (CD) spectroscopy reveals secondary structure (e.g., α-helix or random coil) in aqueous solutions. For advanced analysis, 13^{13}C-NMR can resolve side-chain mobility, particularly for Ala methyl groups and Glu carboxylates .

Advanced Research Questions

Q. How do ionic strength and pH influence the hydrodynamic radius (RhR_h) of this compound, and what mechanisms drive these changes?

  • Methodological Answer : Increasing ionic strength (e.g., 0.1–1.0 M NaCl) screens electrostatic repulsions between carboxylate groups, causing polymer collapse and reduced RhR_h. Conversely, low ionic strength induces chain expansion due to charge repulsion. Use DLS and intrinsic viscosity measurements to correlate RhR_h with the scaling exponent (ν) from the Mark-Houwink-Sakurada equation. For example, at 0.2 M NaCl, ν ≈ 0.6 indicates a semi-flexible coil conformation . Potentiometric titration further quantifies charge density variations affecting hydrodynamic behavior .

Q. What experimental strategies resolve contradictions in reported solubility limits of this compound at high concentrations?

  • Methodological Answer : Discrepancies often arise from aggregation kinetics or impurities. Design experiments using ultracentrifugation (100,000 × g, 1 h) to separate soluble vs. aggregated fractions. Quantify soluble polymer via Bradford assay or HPLC. For kinetic studies, use stopped-flow light scattering to monitor aggregation rates under varying temperatures and ionic strengths. Cross-validate with small-angle X-ray scattering (SAXS) to detect mesoscale clusters .

Q. How can researchers investigate the interaction of this compound with glutamine synthetase (GS) in nitrogen metabolism studies?

  • Methodological Answer : Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) between the polymer and GS. For in vitro assays, pre-incubate GS with POLY(GLU, ALA) (0.1–10 mg/mL) and measure activity via γ-glutamyl transferase assay . To mimic physiological conditions, perform experiments in nitrogen-limited media (e.g., 0.5 mM NH4+_4^+) and monitor GS expression via qRT-PCR (e.g., glnA and glnN transcripts) .

Q. What role does this compound play in drug delivery systems, and how is its biocompatibility assessed?

  • Methodological Answer : As a polyanionic carrier, evaluate its loading efficiency for cationic drugs (e.g., doxorubicin) via fluorescence quenching assays. For biocompatibility, perform in vivo toxicity studies in rodent models: administer intravenously (10–100 mg/kg) and monitor serum creatinine (kidney function) and ALT/AST (liver function). In vitro, use hemolysis assays (0–5 mg/mL with RBCs) and macrophage viability tests (MTT assay) .

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